N,1-Dimethylcyclohexane-1-carboxamide
Overview
Description
N,1-Dimethylcyclohexane-1-carboxamide is an organic compound with the molecular formula C9H17NO. It is a derivative of cyclohexane, where the carboxamide group is substituted at the first position, and both the nitrogen and the first carbon are methylated. This compound is of interest in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the product by optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N,1-Dimethylcyclohexane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,1-Dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclohexane-1,2-diamine: This compound is similar in structure but has an additional amine group at the second position.
1-Amino-N,N-dimethylcyclohexane-1-carboxamide: This compound has an amino group instead of a carboxamide group.
Uniqueness
N,1-Dimethylcyclohexane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a ligand and its stability under various reaction conditions make it valuable in both research and industrial applications .
Biological Activity
N,1-Dimethylcyclohexane-1-carboxamide, with the molecular formula , is an organic compound that belongs to the class of amides. This compound is characterized by its cyclohexane structure and a carboxamide functional group, which significantly influences its chemical reactivity and biological activity.
Chemical Structure
- Molecular Formula :
- Molecular Weight : 171.24 g/mol
- Structure : The compound features a cyclohexane ring with a dimethyl group and a carboxamide substituent.
Types of Reactions
This compound can undergo various chemical transformations:
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized to form carboxylic acids or amides. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). |
Reduction | It can be reduced to yield primary amines or alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). |
Substitution | Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of various derivatives. |
The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which can lead to modulation of enzyme activity or receptor signaling pathways.
Research Findings
Recent studies have explored the compound's potential applications in various fields:
- Antimicrobial Activity : Research indicates that certain derivatives of dimethylcyclohexane compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibacterial agents .
- Enzyme Interaction Studies : The compound has been utilized as a model in biochemical assays to study enzyme-substrate interactions, providing insights into its role in metabolic processes.
Case Studies
- Antiviral Properties : A study highlighted the antiviral activity of related compounds containing cyclohexane structures, suggesting that this compound may also possess similar properties worth investigating .
- Pharmaceutical Applications : Ongoing research is evaluating the compound's potential as a pharmaceutical agent, particularly in drug development targeting specific diseases through enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
This compound shares structural similarities with other cyclic amides but exhibits unique biological properties due to its specific substitution pattern.
Compound Name | Structural Features | Biological Activity |
---|---|---|
N,N-Dimethylcyclohexane-1,2-diamine | Contains an additional amine group | Potentially different enzyme interactions |
1-Amino-N,N-dimethylcyclohexane-1-carboxamide | Features an amino group instead of a carboxamide group | May exhibit distinct biological effects |
Properties
IUPAC Name |
N,1-dimethylcyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(8(11)10-2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCLRCMKDGTKPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494160 | |
Record name | N,1-Dimethylcyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61930-86-7 | |
Record name | N,1-Dimethylcyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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